![molecular formula C19H24N2O4 B2731926 tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate CAS No. 1807941-70-3](/img/structure/B2731926.png)

tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

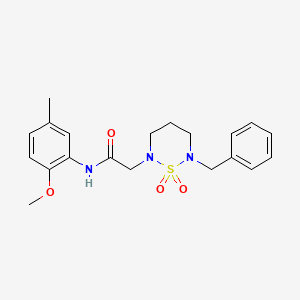

Tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Scientific Research Applications

Crystallographic Studies

The structural analysis and crystallography of related tert-butyl carbamate compounds have been a subject of interest. For instance, the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate analogs, highlights the significance of hydrogen and halogen bonds in the crystal packing of these compounds. This research provides a deeper understanding of the molecular interactions and can aid in the design of new materials with desired properties (Baillargeon et al., 2017).

Organic Synthesis

In organic synthesis, tert-butyl carbamate derivatives are valuable intermediates. They have been used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing their importance in the synthesis of nucleoside analogs and potential therapeutic agents (Ober et al., 2004). Another study on the preparation and Diels-Alder reaction of 2-amido substituted furan using tert-butyl carbamate derivatives illustrates their role in facilitating complex organic transformations and synthesizing heterocyclic compounds (Padwa et al., 2003).

Catalysis and Chemical Transformations

Tert-butyl carbamate derivatives are also pivotal in catalytic processes and chemical transformations. The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, for instance, demonstrates their utility in modifying functional groups under mild conditions, which is crucial for the synthesis of complex molecules (Sakaitani & Ohfune, 1990). Furthermore, the use of tert-butyl carbamate in the mild and efficient one-pot Curtius rearrangement highlights a valuable method for the synthesis of protected amines, which are essential intermediates in pharmaceutical chemistry (Lebel & Leogane, 2005).

properties

IUPAC Name |

tert-butyl N-[(E)-1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-5-6-9-13(20-18(24)25-19(2,3)4)12-21-16(22)14-10-7-8-11-15(14)17(21)23/h5-8,10-11,13H,9,12H2,1-4H3,(H,20,24)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUGNRJWKXMSPZ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)

![N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide](/img/structure/B2731847.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B2731851.png)

![N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2731854.png)

![N-(3-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2731856.png)

![7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2731858.png)